5-(3-Ethylphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3-Ethylphenyl)-1H-pyrazol-3-amine is a heterocyclic compound characterized by a pyrazole ring substituted with an ethylphenyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine typically involves the condensation of 3-ethylphenylhydrazine with a suitable diketone or β-keto ester under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step processes, including the preparation of intermediates and subsequent cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Ethylphenyl)-1H-pyrazol-3-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3-Ethylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-1H-pyrazol-3-amine: Lacks the ethyl substitution on the phenyl ring.
3-(3-Ethylphenyl)-1H-pyrazol-5-amine: Similar structure but with different substitution positions.
Uniqueness
5-(3-Ethylphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring can affect the compound’s lipophilicity, electronic properties, and overall molecular interactions .
Properties
IUPAC Name |
5-(3-ethylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-8-4-3-5-9(6-8)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNMVEXQDGNUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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